(2Z)-4-(Diphenylmethylidene)-N,1-dimethyl-3,3-diphenylazetidin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Diphenylmethylene)-1-methyl-3,3-diphenylazetidin-2-ylidene]methanamine is a complex organic compound with a unique structure characterized by multiple phenyl groups and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diphenylmethylene)-1-methyl-3,3-diphenylazetidin-2-ylidene]methanamine typically involves multi-step organic reactions. One common method includes the reaction of diphenylmethane derivatives with azetidine intermediates under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Diphenylmethylene)-1-methyl-3,3-diphenylazetidin-2-ylidene]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[4-(Diphenylmethylene)-1-methyl-3,3-diphenylazetidin-2-ylidene]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-(Diphenylmethylene)-1-methyl-3,3-diphenylazetidin-2-ylidene]methanamine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Diphenylmethylene)methanamine
- N-(Diphenylmethyl)-1,1-diphenylmethanimine
Uniqueness
N-[4-(Diphenylmethylene)-1-methyl-3,3-diphenylazetidin-2-ylidene]methanamine is unique due to its specific structural features, including the azetidine ring and multiple phenyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
39129-62-9 |
---|---|
Molekularformel |
C30H26N2 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
4-benzhydrylidene-N,1-dimethyl-3,3-diphenylazetidin-2-imine |
InChI |
InChI=1S/C30H26N2/c1-31-29-30(25-19-11-5-12-20-25,26-21-13-6-14-22-26)28(32(29)2)27(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h3-22H,1-2H3 |
InChI-Schlüssel |
AHVDHJCNPYWJDL-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1C(C(=C(C2=CC=CC=C2)C3=CC=CC=C3)N1C)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.